8-[(Thiophen-2-yl)methyl]-11-[(2,4,6-trimethylphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione
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Overview
Description
8-[(Thiophen-2-yl)methyl]-11-[(2,4,6-trimethylphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7300^{2,6}]dodeca-2(6),3,9-triene-7,12-dione is a complex heterocyclic compound It features a thiophene ring, a trimethylphenyl group, and a unique tetraazatricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(Thiophen-2-yl)methyl]-11-[(2,4,6-trimethylphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione typically involves multi-step organic synthesis. Key steps may include:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trimethylphenyl group: This step often involves Friedel-Crafts alkylation using trimethylbenzene and a suitable catalyst.
Construction of the tetraazatricyclic core: This complex step may require the use of advanced synthetic techniques such as cycloaddition reactions and ring-closing metathesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-[(Thiophen-2-yl)methyl]-11-[(2,4,6-trimethylphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene or phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated thiophene or phenyl derivatives.
Scientific Research Applications
8-[(Thiophen-2-yl)methyl]-11-[(2,4,6-trimethylphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 8-[(Thiophen-2-yl)methyl]-11-[(2,4,6-trimethylphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to engage in specific interactions with these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Dithieno[3,2-b2′,3′-d]thiophene (DTT): A heterocyclic compound with applications in organic electronics.
2-Acetyl-5-methylthiophene: A thiophene derivative used in various chemical reactions.
Uniqueness
8-[(Thiophen-2-yl)methyl]-11-[(2,4,6-trimethylphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione stands out due to its complex tetraazatricyclic structure, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability.
Properties
Molecular Formula |
C22H26N4O2S2 |
---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
8-(thiophen-2-ylmethyl)-11-[(2,4,6-trimethylphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodecane-7,12-dione |
InChI |
InChI=1S/C22H26N4O2S2/c1-13-9-14(2)17(15(3)10-13)12-25-22(28)26-18-6-8-30-19(18)20(27)24(21(26)23-25)11-16-5-4-7-29-16/h4-5,7,9-10,18-19,21,23H,6,8,11-12H2,1-3H3 |
InChI Key |
IRQSCECMURFRIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CN2C(=O)N3C4CCSC4C(=O)N(C3N2)CC5=CC=CS5)C |
Origin of Product |
United States |
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